molecular formula C14H18N2O4 B13829627 2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate

2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate

Cat. No.: B13829627
M. Wt: 278.30 g/mol
InChI Key: LWHZUMHODQLJKN-UHFFFAOYSA-N
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Description

2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate is a compound that combines an indole derivative with an oxoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . The reaction conditions usually involve refluxing in methanesulfonic acid and methanol to achieve good yields .

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets. For instance, it has been shown to activate tropomyosin-related kinase B (TrkB), which plays a crucial role in neuroprotection . The activation of TrkB leads to downstream signaling pathways that promote cell survival and prevent damage.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-N-dimethyltryptamine bioxalate
  • Mappine bioxalate
  • N,N-Dimethylserotonin bioxalate
  • Bufotenine bioxalate

Uniqueness

2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate is unique due to its specific combination of an indole derivative and an oxoacetate group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid

InChI

InChI=1S/C12H16N2.C2H2O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;3-1(4)2(5)6/h3-6,9,13H,7-8H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

LWHZUMHODQLJKN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=CC=CC=C21.C(=O)(C(=O)O)O

Origin of Product

United States

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